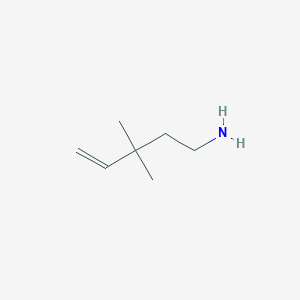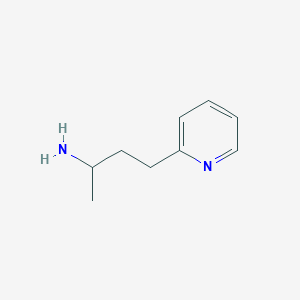
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution or coupling reactions.
Final Coupling with Phenylbutanone: The final step involves coupling the substituted pyridazinone with phenylbutanone using coupling agents like HBTU or EDC in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Analyse Chemischer Reaktionen
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its analgesic, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other pyridazinone derivatives:
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory properties, but with a different substitution pattern.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another pyridazinone derivative with distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts a unique pharmacological profile and potential for diverse applications.
Eigenschaften
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARCZZRHMGRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
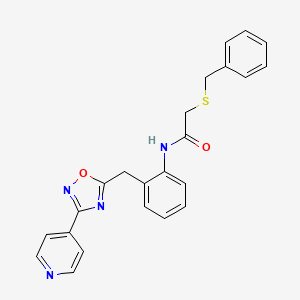
![2,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2685521.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2685522.png)
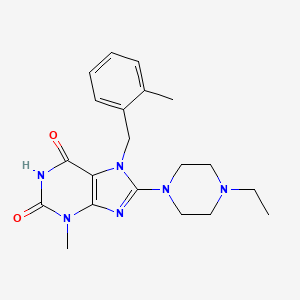
![2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2685527.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2685529.png)
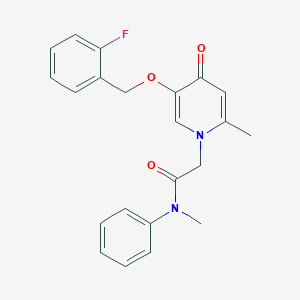
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
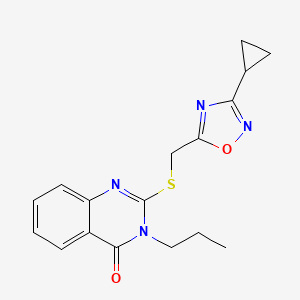
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)
